molecular formula C17H22BrN3O6S B1618168 S-(4-Bromobenzyl)glutathione CAS No. 31702-37-1

S-(4-Bromobenzyl)glutathione

Cat. No.: B1618168
CAS No.: 31702-37-1
M. Wt: 476.3 g/mol
InChI Key: HMNYAPVDRLKBJH-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-p-bromobenzyl glutathione typically involves the conjugation of glutathione with p-bromobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of S-p-bromobenzyl glutathione follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: S-p-bromobenzyl glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    S-(p-chlorobenzyl)glutathione: Similar structure but with a chlorine atom instead of bromine.

    S-(p-methylbenzyl)glutathione: Contains a methyl group instead of bromine.

    S-(p-fluorobenzyl)glutathione: Contains a fluorine atom instead of bromine.

Uniqueness: S-p-bromobenzyl glutathione is unique due to its high potency as a glyoxalase 1 inhibitor and its ability to induce apoptosis in cancer cells. The presence of the bromine atom enhances its binding affinity to the enzyme, making it more effective compared to other similar compounds .

Properties

CAS No.

31702-37-1

Molecular Formula

C17H22BrN3O6S

Molecular Weight

476.3 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H22BrN3O6S/c18-11-3-1-10(2-4-11)8-28-9-13(16(25)20-7-15(23)24)21-14(22)6-5-12(19)17(26)27/h1-4,12-13H,5-9,19H2,(H,20,25)(H,21,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1

InChI Key

HMNYAPVDRLKBJH-STQMWFEESA-N

SMILES

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)Br

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br

sequence

XXG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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